N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxypropyl chain, which is further linked to butan-1-amine and oxalic acid.
Scientific Research Applications
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is synthesized through a series of reactions, including halogenation and alkylation. The final step involves the reaction of the intermediate with butan-1-amine in the presence of oxalic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amine, and alkyl groups, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen and methyl groups can influence its binding affinity and specificity, contributing to its unique biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenoxypropylamines and their derivatives, such as:
- N-[3-(2-chloro-4-methylphenoxy)propyl]butan-1-amine
- N-[3-(2-bromo-4-methylphenoxy)propyl]butan-1-amine
Uniqueness
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine is unique due to the specific combination of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrClNO.C2H2O4/c1-3-4-6-17-7-5-8-18-14-12(15)9-11(2)10-13(14)16;3-1(4)2(5)6/h9-10,17H,3-8H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIANQDZBZVXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1Br)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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